2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate
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Overview
Description
2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.24 g/mol . It is a pyridine derivative, characterized by the presence of two ethyl groups at positions 2 and 5, a cyano group at position 4, and two ester groups at positions 2 and 5 of the pyridine ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate typically involves the reaction of 4-cyanopyridine-2,5-dicarboxylic acid with ethanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated systems and high-throughput reactors can optimize the reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Amides, esters, or other substituted pyridine derivatives.
Scientific Research Applications
2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules . The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
- 2,5-Dimethyl 4-cyanopyridine-2,5-dicarboxylate
- 2,5-Diethyl 4-aminopyridine-2,5-dicarboxylate
- 2,5-Diethyl 4-nitropyridine-2,5-dicarboxylate
Comparison: 2
Properties
IUPAC Name |
diethyl 4-cyanopyridine-2,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-17-11(15)9-7-14-10(5-8(9)6-13)12(16)18-4-2/h5,7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUQGCLRCSILGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)C#N)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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